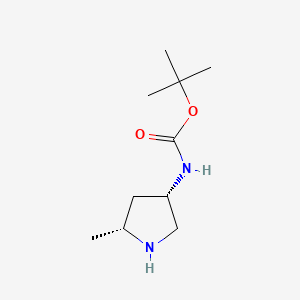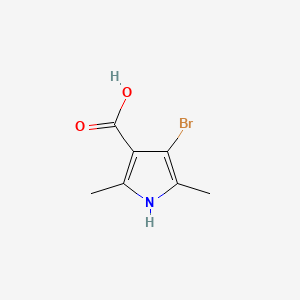
4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID is a heterocyclic organic compound featuring a pyrrole ring substituted with bromine, methyl groups, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID typically involves the bromination of 2,5-dimethylpyrrole followed by carboxylation. One common method includes the reaction of 2,5-dimethylpyrrole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting brominated pyrrole is then subjected to carboxylation using carbon dioxide under basic conditions to yield the desired carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce oxidized forms of the methyl groups.
- Reduction reactions result in reduced forms of the carboxylic acid group .
Applications De Recherche Scientifique
4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bromine and carboxylic acid groups play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide
Comparison: While these compounds share structural similarities, 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern on the pyrrole ring.
Propriétés
Numéro CAS |
175276-47-8 |
|---|---|
Formule moléculaire |
C7H8BrNO2 |
Poids moléculaire |
218.05 |
Nom IUPAC |
4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H8BrNO2/c1-3-5(7(10)11)6(8)4(2)9-3/h9H,1-2H3,(H,10,11) |
Clé InChI |
JTKSXNVVECCXTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1)C)Br)C(=O)O |
Synonymes |
4-Bromo-2,5-dimethylpyrrole-3-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



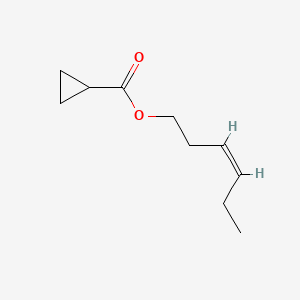
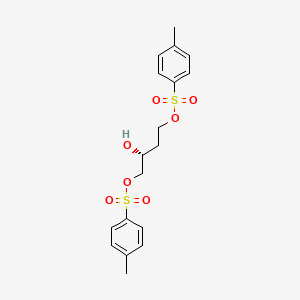
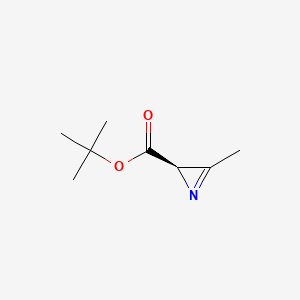
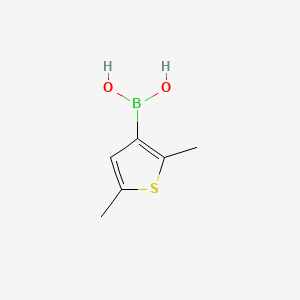
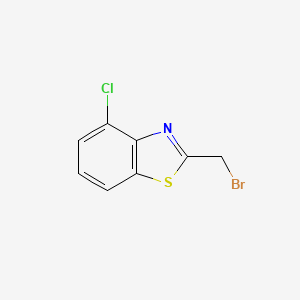
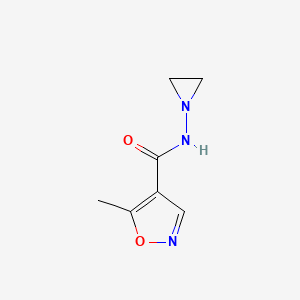
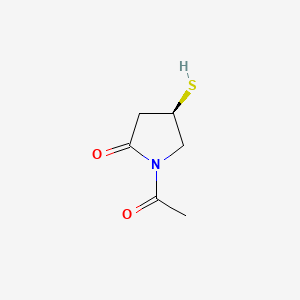
![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B576059.png)
